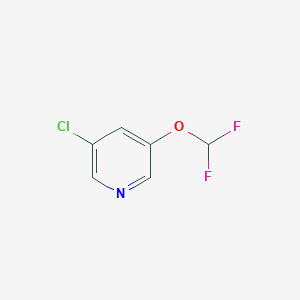

3-Chloro-5-(difluoromethoxy)pyridine

Description

3-Chloro-5-(difluoromethoxy)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 3-position and a difluoromethoxy (-OCHF₂) group at the 5-position. This compound is notably used as a key intermediate in pharmaceuticals, such as the thrombin inhibitor atecegatran (INN proposed by WHO) . Its structural uniqueness lies in the combination of electron-withdrawing groups (Cl and -OCHF₂), which modulate reactivity and biological activity.

Properties

IUPAC Name |

3-chloro-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIOFHSWCGOAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropyridine with difluoromethyl ether under specific conditions to achieve the desired substitution . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 3-Chloro-5-(difluoromethoxy)pyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

3-Chloro-5-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The difluoromethoxy group and chlorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The primary analogues of 3-Chloro-5-(difluoromethoxy)pyridine include derivatives with variations in the 5-position substituent:

Key Observations :

- Electron-Withdrawing Strength : -CF₃ (trifluoromethyl) is a stronger electron-withdrawing group (EWG) than -OCHF₂, making 3-Chloro-5-(trifluoromethyl)pyridine more reactive in nucleophilic substitutions (e.g., coupling reactions with aldehydes) .

- Biological Activity : The -CF₃ group enhances insecticidal activity in agrochemicals (e.g., oxadiazole-containing derivatives ), whereas -OCHF₂ is associated with pharmaceutical efficacy due to improved metabolic stability .

3-Chloro-5-(difluoromethoxy)pyridine

Synthesis details are sparse in the provided evidence, but its incorporation into atecegatran suggests functionalization via coupling reactions with carboxamide intermediates . Difluoromethoxy groups are typically introduced via nucleophilic substitution or fluorination of methoxy precursors.

3-Chloro-5-(trifluoromethyl)pyridine

Widely synthesized via:

Nucleophilic substitution: Using 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl cyanoacetate to form acetonitrile intermediates .

Decarboxylation : One-pot methods improve yields (e.g., 90% for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile) .

Reactivity Comparison :

- The -CF₃ group facilitates efficient coupling with aldehydes under mild conditions , whereas -OCHF₂ may require harsher conditions due to steric and electronic differences.

- Trifluoromethyl derivatives exhibit higher thermal stability, whereas difluoromethoxy groups may hydrolyze more readily under acidic/basic conditions .

Physicochemical and Spectroscopic Data

- NMR Shifts : For 3-Chloro-5-(trifluoromethyl)pyridine derivatives, protons near the pyridine nitrogen resonate at ~8.95 ppm (singlet), while ortho-Cl protons appear at ~8.20 ppm . Difluoromethoxy groups would likely show distinct ¹⁹F NMR signals near -140 ppm (CF₂).

- Solubility : Trifluoromethyl groups enhance lipophilicity, favoring agrochemical formulations, whereas -OCHF₂ balances polarity for drug solubility .

Biological Activity

3-Chloro-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C₆H₄ClF₂NO. It is a pyridine derivative notable for its chlorine and difluoromethoxy substituents, which influence its biological activity and chemical properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 3-Chloro-5-(difluoromethoxy)pyridine exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of 3-Chloro-5-(difluoromethoxy)pyridine has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For instance, it has shown promise in targeting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation.

Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Inhibition of PI3K signaling pathway |

Case Studies and Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that 3-Chloro-5-(difluoromethoxy)pyridine exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics .

- Anticancer Research : Another research article focused on the compound's effects on human cancer cell lines, revealing that it significantly reduced cell viability in breast and colon cancer models. The study attributed this effect to the compound's ability to activate caspase pathways, leading to programmed cell death .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that 3-Chloro-5-(difluoromethoxy)pyridine interacts with specific protein targets involved in cancer progression, providing insights into its potential as a targeted therapy .

The biological activity of 3-Chloro-5-(difluoromethoxy)pyridine can be attributed to its structural features:

- Difluoromethoxy Group : This moiety enhances lipophilicity and stability, allowing better interaction with biological membranes and targets.

- Chlorine Atom : The presence of chlorine increases the compound's reactivity and binding affinity to various enzymes and receptors.

Interaction with Molecular Targets

The compound has been shown to bind selectively to certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. This selectivity is vital for minimizing off-target effects, making it a promising candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.